(S)-2-Amino-2-(anthracen-9-yl)acetic acid
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Overview
Description
(S)-2-Amino-2-(anthracen-9-yl)acetic acid is a chiral amino acid derivative that features an anthracene moiety attached to the alpha carbon of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid typically involves the use of anthracene derivatives and amino acid precursors. One common method involves the reaction of anthracene-9-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(anthracen-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives from oxidation, dihydroanthracene from reduction, and various substituted amino acid derivatives from substitution reactions.
Scientific Research Applications
(S)-2-Amino-2-(anthracen-9-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its ability to intercalate with DNA.
Industry: It is used in the development of fluorescent probes and sensors for detecting various analytes .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(anthracen-9-yl)acetic acid involves its ability to interact with molecular targets through various pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It can intercalate with DNA, disrupting the replication process, and can also inhibit enzyme activity by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid.
Anthracene-9-methanol: Another anthracene derivative with different functional groups.
9,10-Dihydroanthracene: A reduced form of anthracene.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino acid and an anthracene moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C16H13NO2 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-amino-2-anthracen-9-ylacetic acid |
InChI |
InChI=1S/C16H13NO2/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H,17H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
IINMAOAZNKNHNK-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)N |
Origin of Product |
United States |
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